

Thermal Analysis of Paroxetine HCl: A Comparative Guide to Polymorph Characterization

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Compound of Interest

Compound Name: *cis-(+)-Paroxetine Hydrochloride*

Cat. No.: B1158683

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Executive Summary & Scientific Context

In the development of solid oral dosage forms, Paroxetine Hydrochloride (HCl) presents a classic yet complex challenge in solid-state chemistry: the management of polymorphism and pseudopolymorphism. The drug primarily exists in two distinct crystalline forms:[1][2]

- Form I (Hemihydrate): The thermodynamically stable form at ambient conditions.[3]
- Form II (Anhydrate/Non-stoichiometric Hydrate): A metastable, hygroscopic form often utilized for specific solubility profiles but prone to conversion.

This guide provides a rigorous technical comparison of these forms using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2][4][5][6][7] Unlike generic overviews, this document focuses on the causality of thermal events—specifically how experimental conditions (pan selection, purge gas) fundamentally alter the observed data, a critical factor often overlooked in standard quality control (QC) workflows.

Comparative Analysis: Form I vs. Form II

The following table summarizes the thermal fingerprints of the two primary forms. Note that "Form II" is historically termed an anhydrate, but modern analysis suggests it behaves as a non-stoichiometric hydrate that reversibly adsorbs water [1].

Thermal Fingerprint Summary[7]

Feature	Form I (Hemihydrate)	Form II (Anhydrate)	Differentiation Logic
Stoichiometry	0.5 mol H ₂ O : 1 mol Drug	Variable (0 – 0.8 mol H ₂ O)	Form I has a fixed crystal lattice site for water; Form II has "channels" or surface adsorption.
TGA Mass Loss	~2.4 – 2.6% (Step transition)	Variable (Continuous drift)	Form I releases water in a distinct step (80–120°C). Form II shows gradual loss starting from ambient T.
DSC (Open Pan)	Endotherm (Dehydration) + Endotherm (Melt)	Single Endotherm (Melt)	Form I shows a "double peak" event (dehydration followed by melting of the dehydrated lattice).
Melting Point	~118°C (Dehydrated lattice) / ~142°C (Hermetic)	~117–120°C	Critical: In open pans, Form I dehydrates before melting, so you are often measuring the melting point of the resulting anhydrate.
Stability	High (Thermodynamically Stable)	Low (Metastable)	Form II converts to Form I in high humidity (>60% RH).

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal checks (self-validation) to distinguish between artifacts and genuine material properties.

A. Thermogravimetric Analysis (TGA)

Objective: Quantify volatile content to distinguish solvates from surface moisture.

- Sample Prep: Gently crush crystals to uniform size (avoid excessive grinding which induces amorphization).
- Pan Selection: Platinum or Aluminum Open Pan.
 - Reasoning: Closed pans suppress volatile release, masking the mass loss step.
- Loading: 5–10 mg. Spread thinly to prevent "skinning" effects where the surface dehydrates and traps internal moisture.
- Ramp: 10°C/min from Ambient to 250°C.
- Purge: Nitrogen at 50 mL/min.
- Validation Step: Calculate the theoretical mass loss for a hemihydrate.
 - MW Paroxetine HCl \approx 365.8 g/mol .
 - MW Water = 18.02 g/mol .
 - 0.5 mol H₂O = 9.01 g.
 - Total MW = 374.8 g/mol .
 - Target Loss:
.
 - Pass Criteria: If loss is \sim 2.4–2.6%, it is Form I.[7] If loss is $<$ 1% or continuous, it is Form II.

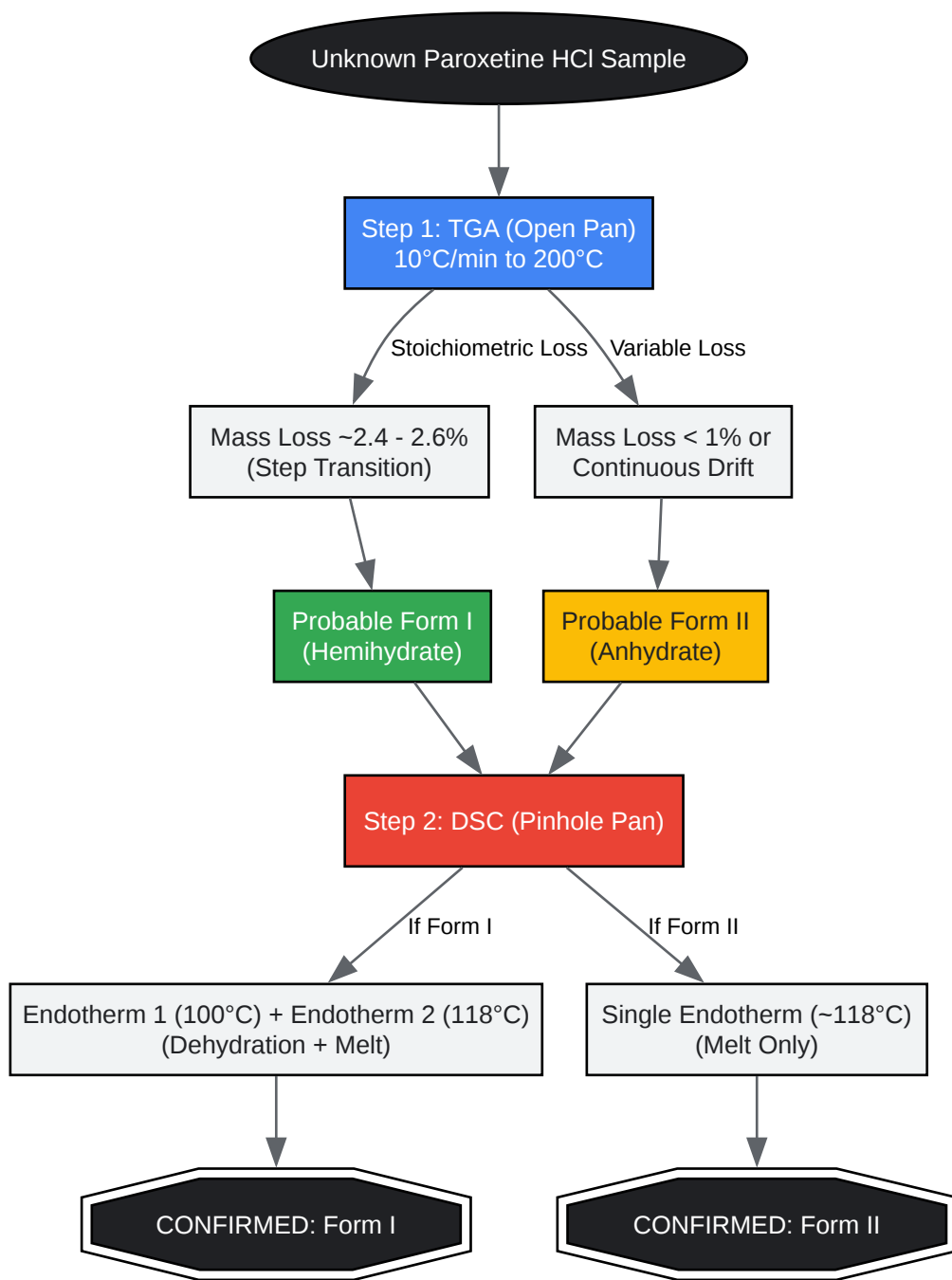
B. Differential Scanning Calorimetry (DSC)

Objective: Determine phase transitions and melting points.^{[1][4]}

- Standard Mode (Open/Pinhole Pan):
 - Pan: Crimped Aluminum with a pinhole.
 - Reasoning: Allows water vapor to escape, preventing pressure buildup that shifts the boiling point, while maintaining good thermal contact.
 - Ramp: 10°C/min.
 - Observation: Form I will show a broad endotherm (100–120°C) for water loss, followed by a sharp melt endotherm (~118–120°C).
 - Advanced Mode (Hermetic Pan):
 - Pan: Hermetically sealed Aluminum (no hole).
 - Reasoning: This suppresses dehydration. The water remains in the lattice until the crystal structure collapses.
 - Observation: The dehydration endotherm disappears or shifts significantly higher. You may observe the "true" melting point of the hydrate (approx. 142°C) before decomposition ^[2].
- ^[7]

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for characterizing an unknown Paroxetine sample.



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Figure 1: Analytical logic flow for distinguishing Paroxetine HCl polymorphs using coupled TGA/DSC.

Deep Dive: The "Dehydration Masquerade"

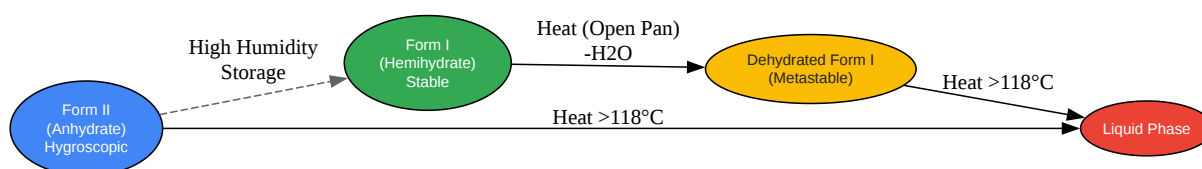
One of the most common errors in Paroxetine characterization is misinterpreting the DSC curve of Form I.

When Form I (Hemihydrate) is heated in a standard pinhole pan:

- Event A (~100-115°C): The crystal lattice releases water. This is an endothermic event.
- Intermediate Phase: The sample is now a dehydrated Form I (often isostructural to the anhydrate).
- Event B (~118-120°C): The solid melts.

The Trap: If the heating rate is too fast, Event A and Event B merge, looking like a single, broad melting peak. The Solution: Use TGA to confirm that Event A corresponds to mass loss.[7] If DSC shows a peak but TGA shows no mass loss at that temperature, it is a solid-solid transition or a pure melt, not dehydration.

Phase Transition Logic



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Figure 2: Thermal pathways of Paroxetine HCl. Note the convergence of melting points after dehydration.

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